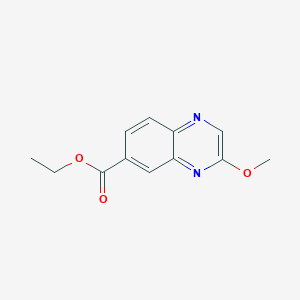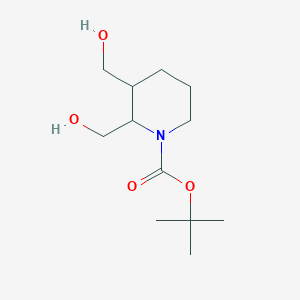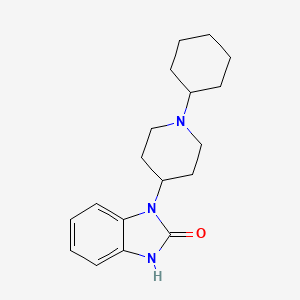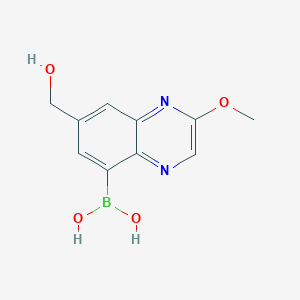
(7-(Hydroxymethyl)-2-methoxyquinoxalin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B-[7-(Hydroxymethyl)-2-methoxy-5-quinoxalinyl]boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of B-[7-(Hydroxymethyl)-2-methoxy-5-quinoxalinyl]boronic acid typically involves the reaction of 7-(Hydroxymethyl)-2-methoxy-5-quinoxaline with a boronic acid derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the boronic acid moiety in the presence of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
B-[7-(Hydroxymethyl)-2-methoxy-5-quinoxalinyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The quinoxaline ring can be reduced under specific conditions to yield dihydroquinoxaline derivatives.
Substitution: The boronic acid moiety can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can react with the boronic acid moiety under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in organic synthesis and medicinal chemistry.
科学研究应用
B-[7-(Hydroxymethyl)-2-methoxy-5-quinoxalinyl]boronic acid has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: It is used in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of B-[7-(Hydroxymethyl)-2-methoxy-5-quinoxalinyl]boronic acid involves its ability to form stable complexes with various metal catalysts, such as palladium, which facilitates its participation in cross-coupling reactions. The boronic acid moiety can also interact with biological targets, such as enzymes and receptors, through reversible covalent bonding, which can modulate their activity and function.
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative commonly used in Suzuki-Miyaura reactions.
MIDA boronates: Boronic acid derivatives protected with N-methyliminodiacetic acid (MIDA) ligands, which offer enhanced stability and reactivity.
Pinacol boronic esters: Boronic acid derivatives that are widely used in organic synthesis due to their stability and ease of handling.
Uniqueness
B-[7-(Hydroxymethyl)-2-methoxy-5-quinoxalinyl]boronic acid is unique due to its quinoxaline core, which imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials.
属性
分子式 |
C10H11BN2O4 |
|---|---|
分子量 |
234.02 g/mol |
IUPAC 名称 |
[7-(hydroxymethyl)-2-methoxyquinoxalin-5-yl]boronic acid |
InChI |
InChI=1S/C10H11BN2O4/c1-17-9-4-12-10-7(11(15)16)2-6(5-14)3-8(10)13-9/h2-4,14-16H,5H2,1H3 |
InChI 键 |
XMFHDDZZVUABFQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC2=NC(=CN=C12)OC)CO)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


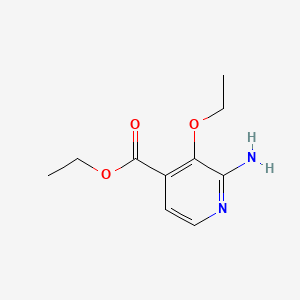
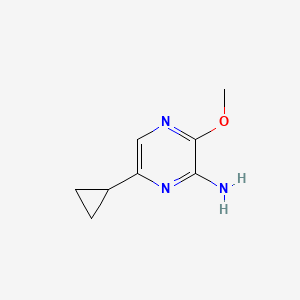
![[4-(2-Trimethylsilyl-ethoxymethoxy)-naphthalen-2-yl]-methanol](/img/structure/B13923220.png)
![5-(1-Methyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13923240.png)
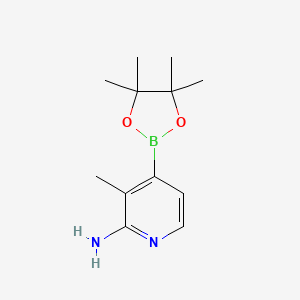
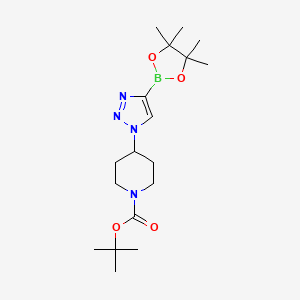
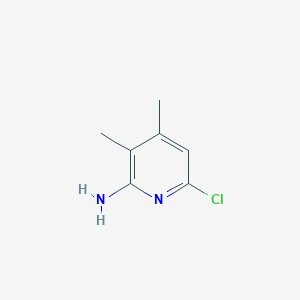
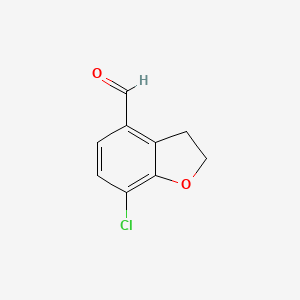
![3-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B13923289.png)
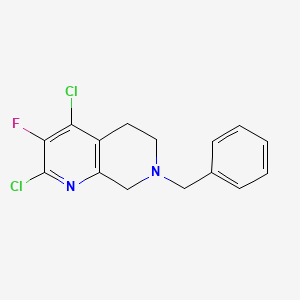
![2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile](/img/structure/B13923292.png)
